molecular formula C7H4N2O2S B8778461 7-Nitro-1,2-benzisothiazole CAS No. 89641-97-4

7-Nitro-1,2-benzisothiazole

Cat. No. B8778461
CAS RN: 89641-97-4
M. Wt: 180.19 g/mol
InChI Key: XYFHXKUXMXHTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05169951

Procedure details

P.2 4-Nitrobenzisothiazole, 5-nitrobenzisothiazole and 7-nitrobenzisothiazole 300 g of benzisothiazole are added, with cooling, to 750 ml of concentrated sulfuric acid, the solution is cooled to -40° C., and 227.5 g of potassium nitrate are added in portions, in such a manner that the temperature does not rise above room temperature. After standing at room temperature for 15 hours, the reaction mixture is poured onto ice and the solid portion is filtered off and dried. The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85. After evaporation, there are isolated from the fractions 5.5% of the theorectical yield of 4-nitrobenzisothiazole, 56.5% of the theoretical yield of 5-nitrobenzisothiazole and 36.8% of the theoretical yield of 7-nitrobenzisothiazole (compounds 16, 11 and 1, Table).
[Compound]
Name
P.2 4-Nitrobenzisothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
227.5 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14].S1C2C=CC=CC=2C=N1.[N+]([O-])([O-])=O.[K+]>S(=O)(=O)(O)O>[N+:13]([C:12]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1)([O-:15])=[O:14].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:3.4|

Inputs

Step One
Name
P.2 4-Nitrobenzisothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
Name
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C=NSC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC2=C1C=CC=C2
Step Two
Name
Quantity
227.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice
FILTRATION
Type
FILTRATION
Details
the solid portion is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85
CUSTOM
Type
CUSTOM
Details
After evaporation, there

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1C=NS2
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C=NSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05169951

Procedure details

P.2 4-Nitrobenzisothiazole, 5-nitrobenzisothiazole and 7-nitrobenzisothiazole 300 g of benzisothiazole are added, with cooling, to 750 ml of concentrated sulfuric acid, the solution is cooled to -40° C., and 227.5 g of potassium nitrate are added in portions, in such a manner that the temperature does not rise above room temperature. After standing at room temperature for 15 hours, the reaction mixture is poured onto ice and the solid portion is filtered off and dried. The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85. After evaporation, there are isolated from the fractions 5.5% of the theorectical yield of 4-nitrobenzisothiazole, 56.5% of the theoretical yield of 5-nitrobenzisothiazole and 36.8% of the theoretical yield of 7-nitrobenzisothiazole (compounds 16, 11 and 1, Table).
[Compound]
Name
P.2 4-Nitrobenzisothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
227.5 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14].S1C2C=CC=CC=2C=N1.[N+]([O-])([O-])=O.[K+]>S(=O)(=O)(O)O>[N+:13]([C:12]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1)([O-:15])=[O:14].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:3.4|

Inputs

Step One
Name
P.2 4-Nitrobenzisothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
Name
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C=NSC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC2=C1C=CC=C2
Step Two
Name
Quantity
227.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice
FILTRATION
Type
FILTRATION
Details
the solid portion is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85
CUSTOM
Type
CUSTOM
Details
After evaporation, there

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1C=NS2
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C=NSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05169951

Procedure details

P.2 4-Nitrobenzisothiazole, 5-nitrobenzisothiazole and 7-nitrobenzisothiazole 300 g of benzisothiazole are added, with cooling, to 750 ml of concentrated sulfuric acid, the solution is cooled to -40° C., and 227.5 g of potassium nitrate are added in portions, in such a manner that the temperature does not rise above room temperature. After standing at room temperature for 15 hours, the reaction mixture is poured onto ice and the solid portion is filtered off and dried. The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85. After evaporation, there are isolated from the fractions 5.5% of the theorectical yield of 4-nitrobenzisothiazole, 56.5% of the theoretical yield of 5-nitrobenzisothiazole and 36.8% of the theoretical yield of 7-nitrobenzisothiazole (compounds 16, 11 and 1, Table).
[Compound]
Name
P.2 4-Nitrobenzisothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
227.5 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14].S1C2C=CC=CC=2C=N1.[N+]([O-])([O-])=O.[K+]>S(=O)(=O)(O)O>[N+:13]([C:12]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1)([O-:15])=[O:14].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][N:10]=[CH:9][C:8]=2[CH:12]=1)([O-:3])=[O:2].[N+:13]([C:16]1[C:24]2[S:23][N:22]=[CH:21][C:20]=2[CH:19]=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:3.4|

Inputs

Step One
Name
P.2 4-Nitrobenzisothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
Name
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C=NSC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC2=C1C=CC=C2
Step Two
Name
Quantity
227.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice
FILTRATION
Type
FILTRATION
Details
the solid portion is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is chromatographed on silica gel with tetrahydrofuran:methylene chloride:hexane 5:10:85
CUSTOM
Type
CUSTOM
Details
After evaporation, there

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1C=NS2
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C=NSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.